4-((2-Methoxyethyl)carbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-((2-Methoxyethyl)carbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound with a complex structure that includes a pyrazole ring, a carboxylic acid group, and a methoxyethyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methoxyethyl)carbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the carboxylic acid group and the methoxyethyl carbamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-((2-Methoxyethyl)carbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-((2-Methoxyethyl)carbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((2-Methoxyethyl)carbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyethylcarbamoyl)phenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
4-((2-Methoxyethyl)carbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C9H13N3O4 |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
4-(2-methoxyethylcarbamoyl)-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O4/c1-12-7(9(14)15)6(5-11-12)8(13)10-3-4-16-2/h5H,3-4H2,1-2H3,(H,10,13)(H,14,15) |
InChI Key |
VYZQPNAVWRAUOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NCCOC)C(=O)O |
Origin of Product |
United States |
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